5-Bromo-6-methylpicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylpicolinimidamide hydrochloride typically involves the bromination of 6-methylpicolinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at a low temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylpicolinimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K₂CO₃).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidamides, while oxidation and reduction reactions can lead to different oxidation states and functionalized derivatives .
Scientific Research Applications
5-Bromo-6-methylpicolinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-methoxypicolinimidamide hydrochloride
- 5-Bromo-3-methylpicolinimidamide hydrochloride
- 5-Bromo-6-chloropicolinimidamide hydrochloride
Uniqueness
5-Bromo-6-methylpicolinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9BrClN3 |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
5-bromo-6-methylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8BrN3.ClH/c1-4-5(8)2-3-6(11-4)7(9)10;/h2-3H,1H3,(H3,9,10);1H |
InChI Key |
FKXHXEAYFWJQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=N)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.